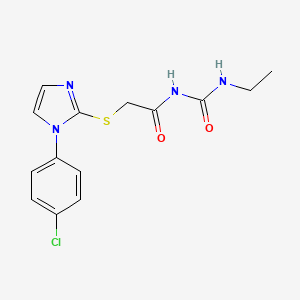

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-

Description

The compound "Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-" is a structurally complex urea derivative featuring a substituted imidazole-thioether moiety and a p-chlorophenyl group. Its molecular architecture includes:

- A urea core (NH₂–CO–NH–) with a 3-ethyl substituent.

- A thioacetyl linker (–S–CH₂–CO–) bridging the urea and imidazole rings.

- A 1-(p-chlorophenyl)imidazole group, which introduces steric bulk and electronic effects due to the para-chlorine atom.

Properties

CAS No. |

60176-43-4 |

|---|---|

Molecular Formula |

C14H15ClN4O2S |

Molecular Weight |

338.8 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(ethylcarbamoyl)acetamide |

InChI |

InChI=1S/C14H15ClN4O2S/c1-2-16-13(21)18-12(20)9-22-14-17-7-8-19(14)11-5-3-10(15)4-6-11/h3-8H,2,9H2,1H3,(H2,16,18,20,21) |

InChI Key |

AOCDQQWJYLZCMC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of urea derivatives linked to heterocyclic systems such as imidazoles typically involves:

- Formation of the heterocyclic core (imidazole ring) substituted with aryl groups (e.g., p-chlorophenyl).

- Introduction of a thioacetyl group to link the imidazole ring to the urea moiety.

- Final coupling with an ethyl-substituted urea derivative to complete the target molecule.

This sequence often requires careful control of reaction conditions, choice of reagents, and purification steps to achieve high yields and purity.

Key Reagents and Reaction Conditions

- Acylation Agents: Acid chlorides such as chloroacetyl chloride are commonly used to introduce acyl groups onto heterocyclic amines or thiols.

- Thiolation: The attachment of sulfur-containing groups (thioacetyl) is typically achieved by reacting the heterocyclic amine with thiolating agents or via substitution reactions involving thiosemicarbazides.

- Urea Formation: Urea derivatives are often synthesized by reacting amines with isocyanates or through condensation reactions involving carbamoyl chlorides.

Representative Synthetic Route

Based on literature analogs and related compounds, a plausible synthetic route to urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- includes:

- Synthesis of 1-(p-chlorophenyl)imidazole: Prepared by condensation of p-chlorobenzaldehyde with appropriate amines and subsequent cyclization to form the imidazole ring.

- Introduction of the Thioacetyl Group: Reaction of the imidazole nitrogen at position 2 with chloroacetyl chloride to form 2-chloroacetylimidazole, followed by substitution with a thiol or thiosemicarbazide to install the thioacetyl linkage.

- Coupling with Ethyl Urea: The thioacetyl intermediate is then reacted with ethyl isocyanate or ethyl-substituted urea under controlled conditions to yield the final urea derivative.

This sequence is supported by analogous syntheses reported for related heterocyclic urea compounds, which utilize acid chlorides and thiourea derivatives for efficient coupling.

Detailed Preparation Methods from Literature

Acylation and Thiolation Steps

Acylation: The reaction of heterocyclic amines with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine is a standard method to introduce the chloroacetyl group. This step is typically performed in anhydrous solvents like dichloromethane or ethanol at low temperatures to control reaction rate and avoid side reactions.

Thiolation: The chloroacetyl intermediate undergoes nucleophilic substitution with thiourea or thiosemicarbazide to replace the chlorine atom with a thiol group, forming the thioacetyl linkage. This reaction often proceeds in polar solvents such as ethanol or dimethylformamide under reflux conditions, yielding high purity intermediates.

Urea Derivative Formation

The final coupling involves reacting the thioacetyl intermediate with ethyl urea or ethyl isocyanate. This step can be performed under mild heating in solvents like ethanol or tetrahydrofuran, sometimes catalyzed by bases or under microwave irradiation for enhanced reaction rates.

Microwave-assisted synthesis has been demonstrated to improve yields and reduce reaction times significantly for similar urea and heterocyclic compounds, providing an environmentally friendly and efficient alternative.

Comparative Data Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation | Reaction of imidazole derivative with chloroacetyl chloride | Chloroacetyl chloride, triethylamine, DCM, 0-5°C | 80-90 | Controlled temperature avoids side reactions |

| Thiolation | Substitution with thiourea or thiosemicarbazide | Thiourea, ethanol, reflux | 75-85 | High purity thioacetyl intermediates |

| Urea coupling | Reaction with ethyl urea or ethyl isocyanate | Ethyl urea/isocyanate, ethanol, mild heat | 70-85 | Microwave irradiation can reduce time and improve yield |

| Microwave-assisted synthesis | One-pot, three-component synthesis (heterocycle, urea, thiol) | Water/ethanol solvent, microwave, 3-5 min | 80-95 | Environmentally friendly, fast, high yield |

Research Findings and Optimization

- Yield Optimization: Use of microwave irradiation and suitable catalysts (e.g., cysteine or silica-supported reagents) has been shown to enhance yields and reduce reaction times for urea-thioimidazole derivatives.

- Environmental Considerations: Solvent choice (water/ethanol mixtures) and mild reaction conditions contribute to greener synthesis pathways.

- Purification: Crystallization from ethanol or aqueous ethanol mixtures is effective for isolating pure products.

- Spectroscopic Confirmation: Characterization by Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance, and elemental analysis confirm the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its cytotoxic properties against cancer cell lines.

Mechanism of Action

The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and properties of the target compound with related derivatives:

Key Observations :

- Electronic Effects : The p-chlorophenyl group in the target urea enhances lipophilicity and electron-withdrawing properties compared to phenyl or pyridinyl substituents in analogues .

- Bioactivity: While the target urea’s activity is undocumented, structurally related benzimidazole-thioether chalcones exhibit potent antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E.

- Synthetic Complexity : The thioacetyl linker in the target compound may reduce synthetic yield compared to simpler methylene-linked ureas (e.g., compound 9a) due to steric hindrance during nucleophilic substitution .

Physicochemical Properties

- Solubility : Urea derivatives with aromatic/heterocyclic substituents (e.g., pyrazole, imidazole) typically exhibit low aqueous solubility but improved lipid solubility, enhancing membrane permeability .

- Stability : Thioether linkages (as in the target urea) are more oxidation-prone than ethers, necessitating stabilizers in formulations .

Pharmacological Potential

- Antimicrobial Activity : Chlorhexidine urea derivatives (e.g., C₁₆H₂₆ClN₉O) are established antimicrobial agents, though their mechanism differs from imidazole-linked ureas, which may target fungal cytochrome P450 enzymes .

- Structure-Activity Relationship (SAR): The presence of chlorine and imidazole in the target compound aligns with known pharmacophores for antifungal and antiparasitic agents, as seen in nitroimidazole drugs .

Q & A

Q. What are the established synthetic routes for preparing urea derivatives with imidazole-thioacetyl motifs, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a p-chlorophenyl-substituted imidazole-thiol with an ethyl-urea precursor. For example, in analogous compounds, nucleophilic substitution reactions using NaHCO₃ as a base under reflux conditions (3–5 hours) yield intermediates, followed by acetylation . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (60–80°C), and catalyst screening (e.g., triethylamine). Yield improvements (>50%) are achieved by iterative adjustment of molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this urea-imidazole hybrid?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the urea NH (δ ~11.8 ppm), imidazole protons (δ ~7.5–8.3 ppm), and ethyl group (δ ~1.2–1.5 ppm) .

- IR Spectroscopy : Confirm urea carbonyl (1650–1680 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., calculated vs. observed m/z within ±0.5 Da) .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the p-chlorophenyl and thioacetyl groups .

Q. How is purity assessed during synthesis, and what analytical methods mitigate contamination risks?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (hexane:ethyl acetate, 60:40 v/v; Rf ~0.7–0.8) . Contaminants (e.g., unreacted thiols) are removed by column chromatography (silica gel, ethyl acetate eluent) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. Align results with in vitro IC₅₀ values .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5, indicating moderate lipophilicity) .

- Discrepancy Resolution : If computational IC₅₀ differs from experimental data, re-validate force field parameters or consider protein flexibility .

Q. How do structural modifications (e.g., substituent variation on the imidazole ring) affect bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogues with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups. For example, p-chlorophenyl enhances antimicrobial activity by increasing membrane permeability .

- Data Table :

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| -Cl | 12.3 ± 1.2 | 3.4 |

| -OCH₃ | 45.7 ± 3.1 | 2.8 |

| -NO₂ | 8.9 ± 0.9 | 3.7 |

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assays : Re-test under uniform conditions (e.g., MTT assay for cytotoxicity at 48-hour incubation) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity .

Methodological Notes for Experimental Design

- Reaction Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to model interactions between temperature, solvent, and catalyst .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous protons .

- Ethical Reporting : Disclose synthetic yields as "isolated" (not theoretical) and include error margins in bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.